molecular formula C7H9N3O2 B1527074 Methyl 6-hydrazinylpyridine-3-carboxylate CAS No. 89853-71-4

Methyl 6-hydrazinylpyridine-3-carboxylate

Cat. No.: B1527074
CAS No.: 89853-71-4
M. Wt: 167.17 g/mol
InChI Key: WLNMKEVJMIJKLQ-UHFFFAOYSA-N
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Description

Methyl 6-hydrazinylpyridine-3-carboxylate: is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Hydrazinolysis of Methyl Nicotinate: One common synthetic route involves the reaction of methyl nicotinate with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures.

  • Reduction of Methyl 6-Nitropyridine-3-carboxylate: Another method involves the reduction of methyl 6-nitropyridine-3-carboxylate using hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: The industrial production of this compound often involves large-scale hydrazinolysis reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: The compound can be reduced to form different hydrazine derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Hydrazine hydrate (N2H4·H2O) is often used as a reducing agent.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Hydrazine derivatives and amines.

  • Substitution Products: Alkylated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: Methyl 6-hydrazinylpyridine-3-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new antiviral and anticancer drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 6-hydrazinylpyridine-3-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

  • Methyl Nicotinate: Similar in structure but lacks the hydrazine group.

  • Methyl 6-Nitropyridine-3-carboxylate: Related but contains a nitro group instead of a hydrazine group.

  • Methyl 3-Hydrazinylpyridine-2-carboxylate: Similar structure but different position of the hydrazine group.

Uniqueness: Methyl 6-hydrazinylpyridine-3-carboxylate is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and applications compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 6-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(10-8)9-4-5/h2-4H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNMKEVJMIJKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89853-71-4
Record name methyl 6-hydrazinylpyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 6-fluoronicotinate (13.9 g, 89.60 mmol) and hydrazine (5.625 ml, 179.2 mmol) in THF (200 mL) were heated at 56° C. for 2 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure and water (200 mL) was added. The suspension was stirred at ambient temperature for 1 hour. The solid was collected by filtration, washed with water and dried to give methyl 6-hydrazinylnicotinate (13.4 g, 89.5%) as a solid.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
5.625 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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